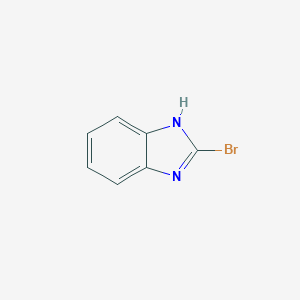

2-Bromobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPYXVIHDRDPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379951 | |

| Record name | 2-bromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54624-57-6 | |

| Record name | 2-bromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 2-Bromobenzimidazole (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 2-Bromobenzimidazole

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its melting point and solubility. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This guide includes quantitative data, detailed experimental protocols for property determination, and workflow visualizations to facilitate understanding and application in a laboratory setting.

Physical Properties of this compound

This compound is a substituted benzimidazole used in the preparation of various biologically active compounds, including antiviral and anti-cancer agents[1][2]. Understanding its physical properties is crucial for its handling, storage, and application in chemical synthesis and pharmaceutical formulation.

Data Summary

The table below summarizes the reported melting point and solubility of this compound.

| Physical Property | Value |

| Melting Point | 191-196 °C[1][3] |

| 192 °C[2] | |

| 195-201 °C | |

| Solubility | Soluble in DMSO and Methanol. |

| Insoluble in water. |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while a broad melting range at a lower temperature suggests the presence of impurities. The capillary method using a melting point apparatus is a common and reliable technique.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus and heated slowly.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This provides the melting point range. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the melting point is approached.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., recrystallization), and formulation. A systematic approach is often used to classify a compound's solubility.

Protocol:

-

Initial Solvent Test (Water): To a small test tube containing approximately 10-20 mg of this compound, add about 0.5 mL of deionized water. Agitate the mixture vigorously for about 60 seconds. Observe if the solid dissolves completely.

-

Organic Solvent Tests: Repeat the process with other solvents of interest, such as methanol and DMSO. Use a fresh, dry test tube for each solvent.

-

Observation and Classification: A compound is classified as "soluble" if it dissolves completely. If it does not, it is deemed "insoluble" in that particular solvent.

References

Synthesis of 2-Bromobenzimidazole from o-Phenylenediamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a robust two-step synthetic route for the preparation of 2-bromobenzimidazole, a valuable building block in medicinal chemistry and drug development, starting from o-phenylenediamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound from o-phenylenediamine is most effectively achieved through a two-step process. The initial step involves the cyclization of o-phenylenediamine with urea to form the stable intermediate, 2-hydroxybenzimidazole (also known as benzimidazol-2-one). The subsequent step involves the conversion of the hydroxyl group at the 2-position to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide. This strategy circumvents the difficulties of direct bromination at the C2 position of a pre-formed benzimidazole ring and provides a reliable route to the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from o-phenylenediamine.

| Parameter | Step 1: 2-Hydroxybenzimidazole Synthesis | Step 2: this compound Synthesis |

| Reactants | o-Phenylenediamine, Urea, Hydrochloric Acid | 2-Hydroxybenzimidazole, Phosphorus Oxybromide |

| Molar Ratio (Reactant:Reagent) | o-Phenylenediamine : Urea (1:1) | 2-Hydroxybenzimidazole : POBr₃ (in excess) |

| Solvent | Water (initially), reaction neat or in high-boiling solvent | Neat (POBr₃ acts as solvent and reagent) |

| Catalyst | Hydrochloric Acid (promoter) | Not applicable |

| Reaction Temperature | 140-150°C[1] | Reflux (approx. 155°C, boiling point of POBr₃) |

| Reaction Time | 4 hours[1] | 1-2 hours |

| Product Yield | 85-86%[1] | High (expected, by analogy to chlorination) |

| Work-up | Neutralization with NaOH, filtration, washing[1] | Quenching with ice-water, neutralization, extraction |

| Purification | Recrystallization | Column chromatography or recrystallization |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxybenzimidazole

This protocol is adapted from a high-yield procedure for the synthesis of 2-hydroxybenzimidazole.[1]

Materials:

-

o-Phenylenediamine

-

Urea

-

Hydrochloric acid (36-38%)

-

Sodium hydroxide solution (30%)

-

Water

-

Reaction kettle/Round-bottom flask with reflux condenser and overhead stirrer

-

Heating mantle

Procedure:

-

To a reaction kettle, add o-phenylenediamine (108 g) and 36-38% hydrochloric acid (101.4 g).

-

Stir the mixture to ensure homogeneity.

-

Heat the mixture under reduced pressure to remove water.

-

Add urea (66 g) to the reaction mixture.

-

Heat the mixture to 140-150°C and maintain this temperature for 4 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool down.

-

Add 200 g of water to the reaction mixture.

-

Slowly add 30% sodium hydroxide solution while stirring until the pH of the solution reaches 7-8.

-

A solid precipitate of 2-hydroxybenzimidazole will form.

-

Collect the solid by suction filtration and wash it thoroughly with water.

-

Dry the product under reduced pressure to obtain white solid 2-hydroxybenzimidazole.

Step 2: Synthesis of this compound

This protocol is based on the analogous and well-established synthesis of 2-chlorobenzimidazole from 2-hydroxybenzimidazole using phosphorus oxychloride. Phosphorus oxybromide is employed as the brominating agent.

Materials:

-

2-Hydroxybenzimidazole

-

Phosphorus oxybromide (POBr₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, place 2-hydroxybenzimidazole and an excess of phosphorus oxybromide (e.g., a 3-5 fold molar excess).

-

Heat the mixture to reflux (the boiling point of POBr₃ is approximately 155°C) and maintain for 1-2 hours. The solid 2-hydroxybenzimidazole should dissolve.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This quenching step is highly exothermic and will generate HBr gas.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Reaction Pathway

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Workflow

References

Spectroscopic Data of 2-Bromobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzimidazole (C₇H₅BrN₂), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for compound identification, characterization, and quality control. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic analysis of this compound. It is important to note that while extensive searches have been conducted, a complete, publicly available, high-resolution experimental dataset for this compound is not readily accessible. Therefore, the presented data is a combination of information from publicly available databases and typical, expected values derived from the analysis of structurally similar benzimidazole derivatives.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| ¹H NMR (Typical) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| NH | ~12.0 - 13.0 | br s | Imidazole N-H |

| H-4/H-7 | ~7.5 - 7.7 | m | Aromatic C-H |

| H-5/H-6 | ~7.2 - 7.4 | m | Aromatic C-H |

| ¹³C NMR (Typical) | Chemical Shift (δ) ppm | Assignment | |

| C2 | ~142.0 | C-Br | |

| C4/C7 | ~115.0 - 120.0 | Aromatic C-H | |

| C5/C6 | ~122.0 - 125.0 | Aromatic C-H | |

| C3a/C7a | ~135.0 - 140.0 | Bridgehead C |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the N-H signal is due to proton exchange. The equivalence of C4/C7 and C5/C6 signals is due to the tautomerism in the benzimidazole ring.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 - 1580 | Medium | C=N stretching |

| ~1450 - 1400 | Strong | Aromatic C=C stretching |

| ~800 - 700 | Strong | C-H out-of-plane bending |

| ~600 - 500 | Medium | C-Br stretching |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value | Notes |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | [1] |

| Monoisotopic Mass | 195.96361 Da | [1] |

| Expected M+ Peak | m/z 196 | Corresponding to the ⁷⁹Br isotope. |

| Expected M+2 Peak | m/z 198 | Corresponding to the ⁸¹Br isotope, with approximately equal intensity to the M+ peak. |

| Major Fragment | m/z 117 | Loss of Br radical. |

| Other Fragments | m/z 90, 63 | Further fragmentation of the benzimidazole ring. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a standard 30° pulse.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) to obtain a good spectrum due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

Thin Film Method: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Scan the sample over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is commonly used.

-

Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source is typically used for the initial characterization of small organic molecules.

-

Ionization:

-

Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and the characteristic isotopic pattern for bromine (M+ and M+2 peaks of similar intensity). Interpret the fragmentation pattern to confirm the structure. The molecular ion of benzimidazoles is often the base peak in the mass spectrum[2].

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, outlining how different techniques are employed to elucidate its chemical structure.

Caption: Workflow for the structural elucidation of this compound using spectroscopic techniques.

References

2-Bromobenzimidazole: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide

Introduction

Benzimidazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science, owing to their diverse pharmacological activities and unique photophysical properties. Among the functionalized benzimidazoles, 2-Bromobenzimidazole stands out as a highly versatile and valuable synthetic building block. The presence of a reactive bromine atom at the 2-position of the benzimidazole core allows for a wide array of post-synthetic modifications, making it an ideal starting material for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in key synthetic transformations. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological signaling cascades are presented to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science. The benzimidazole core is structurally similar to naturally occurring purines, which allows benzimidazole-containing compounds to interact with various biopolymers. Derivatives of benzimidazole have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3]

Physicochemical Properties of this compound

This compound is a stable, off-white to light brown solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂ | [4] |

| Molecular Weight | 197.03 g/mol | [4] |

| Melting Point | 191-196 °C | |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in DMSO and Methanol; Insoluble in water. | |

| pKa | 9.81 ± 0.10 (Predicted) | |

| UV λmax | 280 nm | |

| InChI Key | PHPYXVIHDRDPDI-UHFFFAOYSA-N | |

| CAS Number | 54624-57-6 |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 12.8 (br s, 1H, NH), 7.55-7.65 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H).

-

¹³C NMR (DMSO-d₆): δ 140.0, 133.0, 123.0, 122.0, 115.0, 114.0.

-

IR (KBr, cm⁻¹) : ~3440 (N-H stretching), ~1620 (C=N stretching).

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common and reliable methods are detailed below.

Method 1: From o-Phenylenediamine and Cyanogen Bromide

This method provides a direct route to 2-aminobenzimidazole, which can be subsequently converted to this compound. However, a more direct approach involves the reaction with cyanogen bromide under controlled conditions.

Experimental Protocol:

-

To a stirred solution of o-phenylenediamine (1.0 eq.) in a suitable solvent such as aqueous methanol, add cyanogen bromide (1.1 eq.) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: From 2-Mercaptobenzimidazole

This two-step procedure involves the synthesis of 2-mercaptobenzimidazole followed by a desulfurization-bromination reaction.

Step 1: Synthesis of 2-Mercaptobenzimidazole

Experimental Protocol:

-

A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 mL), and water (45 mL) is refluxed for 3 hours.

-

Activated charcoal (Norit) is added, and the mixture is refluxed for an additional 10 minutes.

-

The hot solution is filtered, and the filtrate is heated to 60-70 °C.

-

Warm water (300 mL) is added, followed by the addition of acetic acid (25 mL in 50 mL of water) with stirring.

-

The mixture is cooled to allow for crystallization. The resulting white crystals of 2-mercaptobenzimidazole are collected by filtration and dried.

Step 2: Synthesis of this compound from 2-Mercaptobenzimidazole

Experimental Protocol:

-

To a cooled (0-5 °C) solution of 2-mercaptobenzimidazole (1.0 eq.) in a mixture of methanol and 48% hydrobromic acid, add bromine (2.5 eq.) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.

-

Cool the reaction mixture and filter the solid precipitate.

-

The collected solid is then suspended in methanol and neutralized with aqueous ammonium hydroxide.

-

The pH is adjusted to ~6.5 with acetic acid, and the mixture is cooled.

-

The product is collected by filtration, washed with water, and dried to yield this compound.

This compound as a Synthetic Building Block

The reactivity of the C-Br bond at the 2-position of the benzimidazole ring makes this compound an excellent substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst and a base.

General Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) is added, and the reaction mixture is heated to 80-110 °C.

-

The reaction is monitored by TLC or LC-MS. Upon completion (typically 2-24 hours), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Representative Suzuki-Miyaura Coupling Reactions of 2-Halobenzimidazoles:

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |

| 2 | 1-Cyclohexyl-2-iodobenzimidazole | 4-Methoxyphenylboronic acid | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 92 |

| 3 | 1-Cyclohexyl-2-iodobenzimidazole | 3-Thienylboronic acid | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.6 | 85 |

| 4 | 5-Chloro-1H-benzimidazole | 4-(Trifluoromethyl)phenylboronic acid | P1 (precatalyst) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |

| 5 | 5-Bromo-1H-benzimidazole | 2-Naphthylboronic acid | P1 (precatalyst) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 90 |

*Yields are based on similar reactions reported in the literature and serve as a general guide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines.

General Experimental Protocol:

-

To a dry reaction flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, followed by the addition of a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.).

-

The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Representative Buchwald-Hartwig Amination Reactions:

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 94 |

| 2 | This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 88 |

| 3 | 2-Bromo-6-isopropylpyrazine | Piperidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 91 |

| 4 | 1-(Allyloxy)-2-bromobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 95 |

*Yields are based on similar reactions reported in the literature and serve as a general guide.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds. This compound can be coupled with phenols and anilines under Ullmann conditions.

General Experimental Protocol:

-

In a reaction tube, combine this compound (1.0 eq.), the phenol or aniline (1.5 eq.), a copper catalyst (e.g., CuI, CuO, 10-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

-

The tube is sealed and heated to 110-150 °C in a suitable solvent (e.g., DMSO, DMF).

-

After 24-48 hours, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

The product is purified by column chromatography.

Representative Ullmann Condensation Reactions:

| Entry | Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenol | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 75 |

| 2 | This compound | 4-Methoxyphenol | CuO (15) | 1,10-phenanthroline (30) | Cs₂CO₃ | DMF | 130 | 82 |

| 3 | 5-Iodo-1,2,3-triiodobenzene | Phenol | CuI (10) | None | K₂CO₃ | DMF | 110 | 85 |

| 4 | 1-Iodo-2-nitrobenzene | Aniline | Cu₂O (10) | None | K₂CO₃ | NMP | 150 | 78 |

*Yields are based on similar reactions reported in the literature and serve as a general guide.

Applications in Medicinal Chemistry

This compound is a key starting material for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs.

Inhibition of the MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 signaling pathway is implicated in cell proliferation, survival, and differentiation, and its dysregulation is associated with various cancers. Certain 2-aryl benzimidazole derivatives have been identified as inhibitors of this pathway.

Caption: Inhibition of the MEK5/ERK5 signaling pathway by a 2-aryl benzimidazole derivative.

Multi-Step Synthesis of a Kinase Inhibitor

The following workflow illustrates a general synthetic route to a potential multi-kinase inhibitor starting from this compound. This example demonstrates the utility of this building block in constructing complex drug-like molecules.

Caption: A general multi-step synthesis workflow for a kinase inhibitor from this compound.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate with broad applications in drug discovery and materials science. Its utility is demonstrated through its successful employment in a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations. The ability to easily introduce diverse functionalities at the 2-position of the benzimidazole scaffold makes it an invaluable tool for the generation of compound libraries for biological screening and the development of novel functional materials. The experimental protocols and data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of benzimidazole-based compounds.

References

- 1. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

Stability and Storage of 2-Bromobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromobenzimidazole. Due to the limited availability of specific stability data for this compound, this document integrates general knowledge of benzimidazole chemistry with available information on related halo-substituted benzimidazoles to offer a thorough guide for handling and storage.

Core Stability Profile

Like other benzimidazole derivatives, this compound is generally stable in solid form under controlled conditions. However, it may be susceptible to degradation in solution, particularly when exposed to light or harsh pH environments. The bromine atom at the 2-position influences the electron density of the imidazole ring, which can affect its reactivity and degradation pathways.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling guidelines are recommended:

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature[1][2] | Provides a stable environment and prevents potential thermal degradation. |

| Light | Keep in a dark place[1][2] | Benzimidazole derivatives can be photosensitive. Protection from light minimizes the risk of photodegradation. |

| Atmosphere | Sealed in a dry environment | The compound may be moisture-sensitive. A dry, inert atmosphere is ideal to prevent hydrolysis. |

| Container | Tightly closed container | Prevents exposure to moisture and atmospheric contaminants. |

| Ventilation | Well-ventilated place | General safety precaution for handling chemical solids. |

Handling Precautions:

-

Store away from strong oxidizing agents.

-

Causes skin and serious eye irritation. May cause respiratory irritation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on the chemistry of benzimidazoles and halo-aromatic compounds, the following degradation routes are plausible under forced degradation conditions:

-

Hydrolysis: Under acidic or basic conditions, the imidazole ring may undergo cleavage. The C-Br bond is generally stable to hydrolysis, but extreme conditions could potentially lead to the formation of 2-hydroxybenzimidazole.

-

Oxidation: Strong oxidizing agents could potentially oxidize the benzimidazole ring system, leading to a variety of degradation products.

-

Photodegradation: Exposure to UV or visible light, especially in solution, could lead to the formation of radical species and subsequent degradation products. This is a common degradation pathway for many benzimidazole-containing compounds.

A proposed logical workflow for investigating these potential degradation pathways is outlined below.

Caption: Workflow for Forced Degradation Study of this compound.

Experimental Protocols

The following is a general protocol for a forced degradation study of this compound, designed to assess its intrinsic stability and identify potential degradation products. This protocol should be adapted based on the specific analytical capabilities and objectives of the researcher.

Objective: To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

This compound

-

HPLC grade acetonitrile and methanol

-

HPLC grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC with a photodiode array (PDA) or UV detector

-

LC-MS/MS system for degradant identification (recommended)

-

pH meter

-

Photostability chamber

-

Oven

Table 2: Protocol for Forced Degradation Study of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). 2. Dilute an aliquot with 0.1 M HCl to a final concentration of approximately 100 µg/mL. 3. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound as in the acid hydrolysis protocol. 2. Dilute an aliquot with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. 3. Reflux the solution at 60°C for a specified period. 4. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis. |

| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound. 2. Dilute an aliquot with 3% H₂O₂ to a final concentration of approximately 100 µg/mL. 3. Keep the solution at room temperature, protected from light, for a specified period. 4. At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis. |

| Photodegradation | 1. Prepare a 100 µg/mL solution of this compound in a suitable solvent system. 2. Expose the solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 3. A control sample should be wrapped in aluminum foil to protect it from light. 4. Analyze the samples by HPLC at appropriate time intervals. |

| Thermal Degradation | 1. Place the solid this compound in an oven at a specified temperature (e.g., 60°C or 80°C) for a defined period. 2. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis. |

Analytical Method:

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode. The detection wavelength should be selected based on the UV spectrum of this compound.

Inferred Degradation Logic

Based on the expected reactivity, a logical flow for the degradation of this compound under hydrolytic conditions can be proposed. The primary site of attack under harsh pH and elevated temperature would likely be the imidazole ring.

Caption: Inferred Hydrolytic Degradation Logic for this compound.

Disclaimer: The information provided in this guide is intended for experienced researchers and is based on available data and general chemical principles. It is essential to perform specific stability studies on this compound to determine its stability profile for any particular application. Always adhere to appropriate laboratory safety practices when handling this compound.

References

An In-depth Technical Guide to the Natural and Synthetic Sources of Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic heterocyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows for interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the natural and synthetic sources of benzimidazole compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Natural Sources of Benzimidazole Compounds

While the vast majority of bioactive benzimidazole derivatives are synthetic, the core structure is present in some key natural products.

Vitamin B12: The Most Prominent Natural Benzimidazole

The most significant naturally occurring benzimidazole is N-ribosyl-dimethylbenzimidazole , which serves as the α-axial ligand for the cobalt ion in Vitamin B12 (cobalamin).[2] This complex organometallic cofactor is essential for various metabolic processes in animals, including DNA synthesis and fatty acid metabolism. The 5,6-dimethylbenzimidazole moiety is biosynthesized in certain bacteria from flavin mononucleotide (FMN).[2]

Table 1: Natural Benzimidazole Source and Significance

| Natural Source | Benzimidazole Compound | Significance |

| Vitamin B12 (from microbial synthesis) | N-ribosyl-dimethylbenzimidazole | Essential cofactor for metabolic enzymes. |

Due to its integral role within the complex Vitamin B12 structure, the isolation of N-ribosyl-dimethylbenzimidazole as a separate entity from natural sources for use as a chemical starting material is not a common practice. Its presence, however, underscores the biological relevance of the benzimidazole scaffold.

Marine Sources: A Reservoir of Imidazole and Indole Alkaloids

Marine organisms, particularly sponges and actinobacteria, are a rich source of diverse alkaloids, including those with imidazole and indole structures, which are structurally related to benzimidazoles.[3][4] While the direct isolation of a wide variety of benzimidazole compounds from these sources is not as prevalent as that of other alkaloid classes, the marine environment remains a promising frontier for the discovery of novel benzimidazole-containing natural products. Research in this area is ongoing, with a focus on identifying new bioactive molecules.

Synthetic Sources of Benzimidazole Compounds

The versatility of the benzimidazole scaffold has led to the development of a multitude of synthetic methodologies for its derivatization. The most common and direct route involves the condensation of o-phenylenediamine with various electrophilic partners.

Synthesis from o-Phenylenediamine and Aldehydes

The reaction of o-phenylenediamine with aldehydes is a widely used method for the synthesis of 2-substituted benzimidazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final product. A variety of catalysts and reaction conditions have been developed to optimize this process for efficiency and yield.

Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Ammonium Chloride (30 mol%) | Ethanol | 2.5 h | 92 | |

| 4-Methoxybenzaldehyde | Ammonium Chloride (30 mol%) | Ethanol | 3 h | 90 | |

| Benzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | 30 min | 95 | |

| 4-Nitrobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | 45 min | 92 | |

| 4-Methylbenzaldehyde | Au/TiO2 (1 mol% Au) | CHCl3:MeOH (3:1) | 2 h | 96 | |

| 4-Fluorobenzaldehyde | Zn-BNT | Acetonitrile | 15 min (Microwave) | 94 | |

| 4-Chlorobenzaldehyde | Zn-BNT | Acetonitrile | 15 min (Microwave) | 92 |

Synthesis from o-Phenylenediamine and Carboxylic Acids

The condensation of o-phenylenediamine with carboxylic acids is another fundamental method for the synthesis of 2-substituted benzimidazoles. This reaction often requires acidic conditions and elevated temperatures to drive the dehydration process.

Table 3: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids

| Carboxylic Acid | Catalyst/Conditions | Time | Yield (%) | Reference |

| Formic Acid | 100°C | 2 h | 83-85 | |

| Acetic Acid | Reflux | - | 68 | |

| Benzoic Acid | p-TSOH, Toluene | 2-3 h (Reflux) | - | |

| Salicylic Acid | p-TSOH, Toluene | 2-3 h (Reflux) | - |

Experimental Protocols

General Protocol for the Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

This protocol is adapted from a well-established method for the synthesis of the parent benzimidazole.

Materials:

-

o-phenylenediamine (54 g, 0.5 mole)

-

90% Formic acid (32 cc, 34.6 g, 0.75 mole)

-

10% Sodium hydroxide solution

-

Deionized water

-

Decolorizing carbon (e.g., Norite)

Procedure:

-

In a 500-cc round-bottomed flask, combine o-phenylenediamine and 90% formic acid.

-

Heat the mixture in a water bath at 100°C for two hours.

-

After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.

-

Collect the crude benzimidazole by suction filtration, rinsing the flask with ice-cold water to transfer all the solid.

-

Press the crude product on the filter and wash with approximately 50 cc of cold water.

-

For purification, dissolve the crude benzimidazole in 750 cc of boiling water in a 1.5-L beaker.

-

Add about 2 g of decolorizing carbon and digest the solution for fifteen minutes.

-

Filter the hot solution rapidly through a pre-heated filter.

-

Cool the filtrate to 10–15°C to crystallize the product.

-

Filter the purified benzimidazole, wash with 50 cc of cold water, and dry at 100°C.

Expected Yield: 49–50.5 g (83–85% of the theoretical amount).

General Protocol for the Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles from Aldehydes

This protocol describes an environmentally friendly and cost-effective method.

Materials:

-

o-phenylenediamine (0.92 mmol)

-

Substituted aldehyde (0.92 mmol)

-

Ammonium chloride (NH4Cl) (0.15 g, 30 mol%)

-

Ethanol (4 mL)

-

Ice-cold water

Procedure:

-

To a mixture of o-phenylenediamine and a substituted aldehyde in ethanol, add ammonium chloride.

-

Stir the resulting mixture at 80-90°C for the time specified in Table 2.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1, v/v) eluent system.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product and wash it twice with water.

-

Dry the product and purify by recrystallization from ethanol.

General Protocol for the Synthesis of Benzimidazoles from Carboxylic Acids using p-TSOH

This method utilizes p-toluenesulfonic acid as a catalyst.

Materials:

-

o-phenylenediamine (0.01 mol)

-

Carboxylic acid (0.01 mol)

-

p-Toluenesulfonic acid (p-TSOH) (20 ml)

-

Toluene (10 ml)

Procedure:

-

In a round-bottom flask, mix o-phenylenediamine, the carboxylic acid, and toluene.

-

Add p-TSOH to the mixture.

-

Reflux the mixture for 2-3 hours.

-

After cooling, filter the reaction mixture to collect the product.

-

Dry the collected solid.

Signaling Pathways and Experimental Workflows

Benzimidazole derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.

General Experimental Workflow for Benzimidazole Synthesis

The synthesis of benzimidazole derivatives typically follows a general workflow from starting materials to the purified product.

Benzimidazole Derivatives as Kinase Inhibitors: Targeting the EGFR Pathway

Many benzimidazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways like the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival.

Activation of the p53 Tumor Suppressor Pathway by Benzimidazole Derivatives

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. In many cancers, p53 is inactivated by its negative regulators, MDM2 and MDMX. Certain benzimidazole compounds have been shown to activate the p53 pathway by downregulating the expression of MDM2 and MDMX. This leads to an increase in p53 protein levels and the transcription of its target genes, such as p21, which results in cell cycle arrest and apoptosis.

Conclusion

The benzimidazole nucleus continues to be a cornerstone of modern medicinal chemistry. While its natural occurrences are limited but significant, the true potential of this scaffold has been unlocked through decades of synthetic exploration. The diverse and efficient synthetic routes available allow for the creation of vast libraries of benzimidazole derivatives for drug discovery programs. A deep understanding of their mechanisms of action, particularly their ability to modulate critical signaling pathways, will continue to drive the development of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of vitamin B12. Transformation of riboflavin 2H-labeled in the 1'R position of 1'S position into 5,6-dimethylbenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds.[1] Molecules incorporating this structure exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The synthesis of 2-substituted benzimidazoles is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylbenzimidazoles from 2-halobenzimidazole precursors.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction of 2-Bromobenzimidazole with various arylboronic acids. This reaction is a key transformation for accessing a diverse library of 2-arylbenzimidazole derivatives, which are valuable intermediates for the development of novel therapeutic agents.

Reaction Principle and Scope

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The use of this compound as the halide partner allows for the direct introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzimidazole core. This method is compatible with a variety of functional groups and generally proceeds under mild reaction conditions, offering high yields and a broad substrate scope.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of 2-halobenzimidazoles with various arylboronic acids. While specific conditions may require optimization for individual substrates, these examples provide a solid starting point for reaction development.

Table 1: Suzuki Coupling of 2-Iodo-1-cyclopentyl-1H-benzo[d]imidazole with Various Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Cyclopentyl-2-phenyl-1H-benzo[d]imidazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1-Cyclopentyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 82 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1-cyclopentyl-1H-benzo[d]imidazole | 88 |

| 4 | 4-Nitrophenylboronic acid | 1-Cyclopentyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 75 |

| 5 | 4-Acetylphenylboronic acid | 1-(4-(1-Cyclopentyl-1H-benzo[d]imidazol-2-yl)phenyl)ethan-1-one | 80 |

| 6 | Thiophen-2-ylboronic acid | 1-Cyclopentyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole | 78 |

| 7 | Pyridin-3-ylboronic acid | 1-Cyclopentyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 72 |

Reaction Conditions: 2-Iodo-1-cyclopentyl-1H-benzo[d]imidazole (1.0 equiv), Boronic acid (1.6 equiv), PdCl2 (5 mol%), SPhos (10 mol%), Cs2CO3 (2.0 equiv), Dioxane, Microwave irradiation at 120 °C for 30-40 minutes.

Table 2: Suzuki Coupling of N-Protected-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole

| Entry | Boronic Acid | Protecting Group | Yield (%) |

| 1 | Phenylboronic acid | Benzyl | 30 |

| 2 | Phenylboronic acid | Boc | 81 |

Reaction Conditions (Entry 1): N-Benzyl-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole (1.0 equiv), Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3, DME/EtOH (1:1), 90 °C, 72 h. Reaction Conditions (Entry 2): N-Boc-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole (1.0 equiv), Phenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O (4:1), 80 °C, 24 h.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (for aqueous base solutions)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (0.01-0.05 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzimidazole.

Protocol for Microwave-Assisted Suzuki Coupling of 2-Iodo-1-substituted-benzimidazole

Materials:

-

2-Iodo-1-substituted-benzimidazole

-

Aryl or heteroarylboronic acid

-

PdCl₂

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cs₂CO₃

-

Anhydrous 1,4-Dioxane

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add the 2-iodo-1-substituted-benzimidazole (1.0 equiv), PdCl₂ (5 mol%), and SPhos (10 mol%).

-

Seal the vial and degas by purging with an inert gas for 10 minutes.

-

Add the aryl/heteroarylboronic acid (1.6 equiv) and Cs₂CO₃ (2.0 equiv).

-

Add anhydrous 1,4-Dioxane and degas the reaction mixture for another five minutes.

-

Heat the reaction mixture in a microwave reactor at 120 °C for 30-40 minutes.

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Add 10 mL of water and extract the mixture with ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Drug Development: 2-Arylbenzimidazoles as DNA Gyrase Inhibitors

2-Arylbenzimidazole derivatives have been identified as promising inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria. This enzyme is a validated target for antibacterial drugs, and the development of new inhibitors is crucial to combat the rise of antibiotic resistance. The Suzuki coupling reaction is a key step in the synthesis of these potential drug candidates.

Experimental Workflow for Screening DNA Gyrase Inhibitors

The following diagram illustrates a typical workflow for the synthesis and evaluation of 2-arylbenzimidazole derivatives as DNA gyrase inhibitors.

Caption: Experimental workflow for the synthesis and screening of 2-arylbenzimidazole DNA gyrase inhibitors.

Signaling Pathway: Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process essential for DNA replication. 2-Arylbenzimidazole inhibitors are thought to target the ATP-binding site on the GyrB subunit, preventing the ATP hydrolysis required for the enzyme's function. This leads to the inhibition of DNA replication and ultimately, bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition by 2-arylbenzimidazoles.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective and versatile method for the synthesis of 2-arylbenzimidazole derivatives. These compounds are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents, particularly as novel antibacterial agents targeting DNA gyrase. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of new benzimidazole-based drugs.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. old.rrjournals.com [old.rrjournals.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromobenzimidazole. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse library of 2-substituted benzimidazoles. These products are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.

Introduction to 2-Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Substitution at the 2-position of the benzimidazole ring has been shown to modulate the biological activity of these compounds, leading to the development of potent antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3][4] Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the synthesis of these valuable compounds from readily available this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for the palladium-catalyzed cross-coupling of this compound involves the reaction of the substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzimidazoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, reacting this compound with various aryl- or heteroarylboronic acids. This reaction is widely used for the synthesis of 2-arylbenzimidazoles, which are precursors to many pharmaceutical compounds.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-halobenzimidazole derivatives with various boronic acids. Note that some examples utilize 2-iodo or N-substituted benzimidazoles, which exhibit similar reactivity to this compound.

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Tolylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 91 | [3] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 88 | |

| 3 | 3-Nitrophenylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 75 | |

| 4 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 2 | 89 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

DMF/H₂O (4:1, 5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the DMF/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzimidazole.

Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzimidazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and a wide range of primary and secondary amines. This reaction is a key step in the synthesis of 2-aminobenzimidazole derivatives, which are important pharmacophores.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of bromo-benzimidazole derivatives.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-(Methylsulfonyl)aniline | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) | |

| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | 85 | |

| 3 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 | General Protocol |

| 4 | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu | Dioxane | 100 | 24 | 88 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.

-

Add anhydrous toluene and stir for 10 minutes at room temperature.

-

Add this compound, the amine, and sodium tert-butoxide.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynylbenzimidazoles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylbenzimidazoles. These compounds are valuable intermediates in organic synthesis and have applications in materials science and medicinal chemistry.

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of halo-heterocycles with terminal alkynes.

| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | | | 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | | | 3 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | - | DBU | THF | RT | 1 | 95 | | | 4 | 4-Iodotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Toluene | 70 | 6 | 91 | General Protocol |

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous DMF (5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of 2-Alkenylbenzimidazoles

The Heck coupling reaction provides a method for the synthesis of 2-alkenylbenzimidazoles by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

References

Application of 2-Bromobenzimidazole in Antiviral Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purine nucleosides allows it to interact with a variety of biological targets, including viral enzymes and proteins. The introduction of a bromine atom at the 2-position of the benzimidazole ring can significantly modulate the compound's electronic properties, lipophilicity, and binding interactions, making 2-bromobenzimidazole a promising starting point for the development of novel antiviral agents. This document provides an overview of the applications of this compound derivatives in antiviral research, along with detailed protocols for their synthesis and evaluation.

Antiviral Activity of this compound Derivatives

Derivatives of this compound have demonstrated inhibitory activity against a range of DNA and RNA viruses. The bromo-substituent at the 2-position has been shown to be a key feature for the antiviral potency of some of these compounds.

Quantitative Antiviral and Cytotoxicity Data

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of selected this compound derivatives and related compounds. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of 2-Halo-Benzimidazole Ribonucleosides against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1) [1]

| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (HFF & KB cells) IC₅₀ (µM) |

| BDCRB (2-bromo-5,6-dichlorobenzimidazole ribonucleoside) | HCMV | Plaque Assay | ~0.7 | >100 |

| TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) | HCMV | Plaque Assay | 2.9 | >100 |

| TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) | HSV-1 | Plaque Assay | 102 | >100 |

| DRB (5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole) | HCMV | Plaque Assay | 42 | 30-42 |

| DRB (5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole) | HSV-1 | Plaque Assay | 30 | 30-42 |

Table 2: Antiviral Activity of Benzimidazole Derivatives against Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5) [2][3]

| Compound Class | Virus | EC₅₀ Range (µM) | SI Range |

| Assorted Benzimidazole Derivatives | RSV | 5 - 15 | 6.7 to ≥20 |

| Assorted Benzimidazole Derivatives | CVB-5 | 9 - 17 | 6 to >11 |

Table 3: Cytotoxicity of a Bromo-substituted Benzimidazole Derivative against Human Cancer Cell Lines [4]

| Compound | Cell Line | Assay | IC₅₀ (µg/mL) |

| Compound 5 (bromo-derivative) | MCF-7 (Breast Cancer) | MTT | 17.8 ± 0.24 |

| Compound 5 (bromo-derivative) | DU-145 (Prostate Cancer) | MTT | 10.2 ± 1.4 |

| Compound 5 (bromo-derivative) | H69AR (Lung Cancer) | MTT | 49.9 ± 0.22 |

| Compound 5 (bromo-derivative) | HEK-293 (Embryonic Kidney) | MTT | Higher (safer) |

Mechanisms of Antiviral Action

The antiviral mechanisms of benzimidazole derivatives are diverse and can involve targeting either viral or host cell factors essential for viral replication. A common mechanism is the inhibition of viral polymerases. For instance, certain benzimidazole derivatives act as non-nucleoside inhibitors of the RNA-dependent RNA polymerase (RdRp) of viruses like the hepatitis C virus (HCV). These inhibitors bind to allosteric sites on the enzyme, inducing conformational changes that impair its function.

Another key mechanism is the disruption of viral entry into the host cell. Some benzimidazole compounds have been shown to interfere with the interaction between the viral surface glycoproteins and host cell receptors.

Caption: Potential inhibition points of this compound derivatives in the viral lifecycle.

Experimental Protocols

The following section provides detailed protocols for the synthesis of this compound and the evaluation of its antiviral activity and cytotoxicity.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound starting from o-phenylenediamine.

Materials:

-

o-Phenylenediamine

-

Cyanogen bromide (CNBr) or N-Bromosuccinimide (NBS)

-

Sodium bicarbonate (NaHCO₃) or an appropriate base

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

-

Addition of Brominating Agent: Slowly add a solution of cyanogen bromide or N-bromosuccinimide in ethanol to the o-phenylenediamine solution at room temperature with constant stirring.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with an aqueous solution of sodium bicarbonate.

-

Isolation: The crude product precipitates out and is collected by filtration, washed with water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: Workflow for synthesis and evaluation of this compound derivatives.

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method to determine the concentration of a compound that inhibits the formation of viral plaques.[4]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock of known titer

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection: Remove the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).

-

Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add the overlay medium to each well to restrict the spread of the virus.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet.

-

Plaque Counting: Wash the plates and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.

Materials:

-

Host cells in a 96-well plate

-

Test compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (medium only).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-